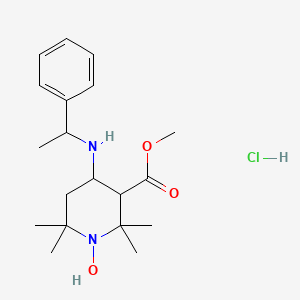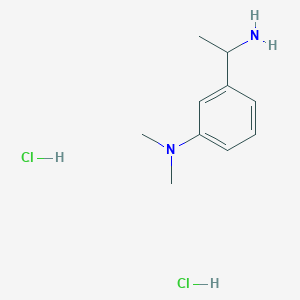
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group attached to a dimethylaniline structure, and it is typically found in its dihydrochloride salt form. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes engineered transaminase polypeptides to convert substrates like 3′-hydroxyacetophenone to the desired product with high enantiomeric excess and conversion rates . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The aminoethyl group can participate in substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride has a wide range of scientific research applications, including:
Biology: It is employed in biological studies to investigate its effects on different biological systems and pathways.
Wirkmechanismus
The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride include:
1-(3-chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane: Known for its antiviral activity.
Quinoline derivatives: These compounds have various biological and pharmaceutical applications.
7-[3-(1-aminoethyl)-1-pyrrolidinyl]-1,4-dihydro-4-oxoquinoline: Used in antibacterial research.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a broader range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C10H18Cl2N2 |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
InChI-Schlüssel |
CPXYJZKBXLNXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)


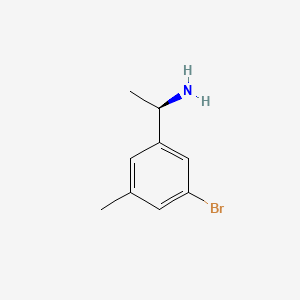
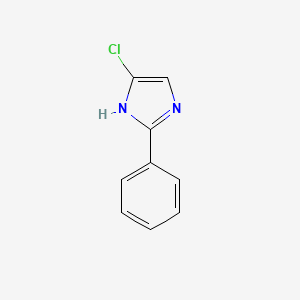
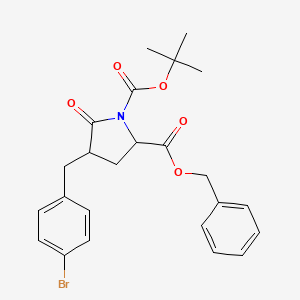
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
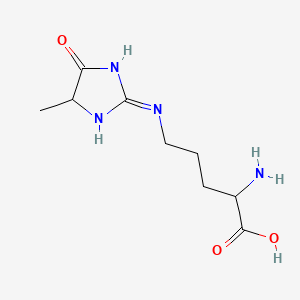
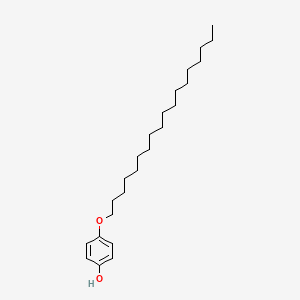
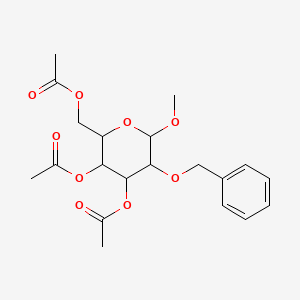
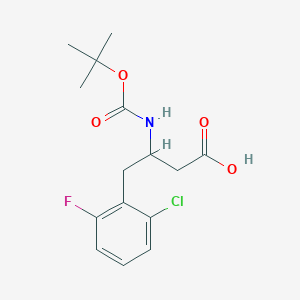
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
